Ethyl 2,5-dioxocyclopentanecarboxylate
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Overview
Description
Ethyl 2,5-dioxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups at the 2 and 5 positions of the cyclopentane ring, along with an ethyl ester group at the carboxylate position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dioxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-dioxocyclopentanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2,5-dioxocyclopentanecarboxylate exerts its effects depends on the specific reactions it undergoesThe oxo groups can also participate in redox reactions, influencing the overall reactivity and stability of the molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the second oxo group at the 5 position.
Cyclopentanone: The parent compound without the ester and additional oxo groups.
Ethyl cyclopentanone-2-carboxylate: Similar but with only one oxo group.
Uniqueness
This dual functionality allows for a wider range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(11)7-5(9)3-4-6(7)10/h7H,2-4H2,1H3 |
InChI Key |
JIJWRMQECRVXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CCC1=O |
Origin of Product |
United States |
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